3-(3,4-Dichlorophenyl)-1,1-dipropylurea
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Overview
Description
3-(3,4-Dichlorophenyl)-1,1-dipropylurea is a chemical compound belonging to the class of phenylurea derivatives. It is characterized by the presence of a dichlorophenyl group attached to a dipropylurea moiety. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)-1,1-dipropylurea typically involves the reaction of 3,4-dichloroaniline with phosgene to form an isocyanate intermediate. This intermediate is then reacted with dipropylamine to yield the final product . The reaction conditions generally require controlled temperatures and the use of appropriate solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to optimize production efficiency and minimize waste. Safety measures are also crucial due to the use of hazardous reagents like phosgene.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichlorophenyl)-1,1-dipropylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(3,4-Dichlorophenyl)-1,1-dipropylurea has several scientific research applications:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenyl)-1,1-dipropylurea involves its interaction with specific molecular targets. For instance, in herbicidal applications, it inhibits photosynthesis by blocking the electron flow in photosystem II, thereby preventing the conversion of light energy into chemical energy . This disruption leads to the death of the target plants.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dichlorophenyl)-1,1-dimethylurea:
3,4-Dichlorophenylhydrazine: This compound is used in various organic synthesis reactions and has distinct reactivity compared to 3-(3,4-Dichlorophenyl)-1,1-dipropylurea.
Uniqueness
This compound is unique due to its specific structural features and the presence of the dipropylurea moiety, which imparts distinct chemical and biological properties. Its versatility in various applications, from agriculture to pharmaceuticals, highlights its importance in scientific research and industrial processes.
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-1,1-dipropylurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O/c1-3-7-17(8-4-2)13(18)16-10-5-6-11(14)12(15)9-10/h5-6,9H,3-4,7-8H2,1-2H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEUYEVTHPZZLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)NC1=CC(=C(C=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337166 |
Source
|
Record name | 3-(3,4-dichlorophenyl)-1,1-dipropylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15545-57-0 |
Source
|
Record name | 3-(3,4-dichlorophenyl)-1,1-dipropylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 15545-57-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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